![molecular formula C18H21NO2 B267225 N-(2-butoxyphenyl)-2-phenylacetamide](/img/structure/B267225.png)
N-(2-butoxyphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butoxyphenyl)-2-phenylacetamide (BPPA) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-(2-butoxyphenyl)-2-phenylacetamide is not well understood, but it is believed to involve the formation of metal complexes. N-(2-butoxyphenyl)-2-phenylacetamide can act as a bidentate ligand, meaning that it can coordinate with a metal ion through two sites. This coordination can lead to the formation of stable metal complexes that have unique properties. The metal complexes formed with N-(2-butoxyphenyl)-2-phenylacetamide have been studied for their potential use in various applications such as catalysis, drug delivery, and imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-butoxyphenyl)-2-phenylacetamide are not well understood, but studies have shown that it has low toxicity and is not mutagenic or carcinogenic. N-(2-butoxyphenyl)-2-phenylacetamide has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-butoxyphenyl)-2-phenylacetamide in lab experiments is its ability to form stable metal complexes. These metal complexes have unique properties that can be studied for various applications such as catalysis, drug delivery, and imaging. Furthermore, N-(2-butoxyphenyl)-2-phenylacetamide has low toxicity, making it a safe compound to use in lab experiments. However, one of the main limitations of using N-(2-butoxyphenyl)-2-phenylacetamide is its limited solubility in water, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-butoxyphenyl)-2-phenylacetamide. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of the mechanism of action of N-(2-butoxyphenyl)-2-phenylacetamide and its metal complexes. This can lead to the development of new applications for N-(2-butoxyphenyl)-2-phenylacetamide in various fields such as catalysis, drug delivery, and imaging. Furthermore, the study of the biochemical and physiological effects of N-(2-butoxyphenyl)-2-phenylacetamide can lead to its potential use in the treatment of various diseases.
Synthesemethoden
N-(2-butoxyphenyl)-2-phenylacetamide is synthesized using various methods, but the most common method is the reaction between 2-butoxyaniline and 2-phenylacetyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide, and the product obtained is N-(2-butoxyphenyl)-2-phenylacetamide. The purity of the product can be determined using various analytical techniques such as gas chromatography and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-butoxyphenyl)-2-phenylacetamide has been used in scientific research for various applications. One of the most notable applications is the use of N-(2-butoxyphenyl)-2-phenylacetamide as a ligand in the synthesis of metal complexes. These metal complexes have been studied for their potential use in catalysis, drug delivery, and imaging. N-(2-butoxyphenyl)-2-phenylacetamide has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, N-(2-butoxyphenyl)-2-phenylacetamide has been studied for its potential use as a corrosion inhibitor and as a surfactant in the petroleum industry.
Eigenschaften
Produktname |
N-(2-butoxyphenyl)-2-phenylacetamide |
---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(2-butoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-3-13-21-17-12-8-7-11-16(17)19-18(20)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) |
InChI-Schlüssel |
NTAIEMGLKWKUTD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.